2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to its aromatic rings, making it a molecule of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of an appropriate aldehyde with a urea derivative under acidic or basic conditions to form the pyrimidine ring.
Benzimidazole Formation: The pyrimidine intermediate is then reacted with o-phenylenediamine to form the benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-4-(2-chlorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 2-(3-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 2-(3-Chlorophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
The uniqueness of 2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole lies in its specific combination of halogen atoms, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H14BrClFN3 |
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Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H14BrClFN3/c23-14-6-3-5-13(11-14)18-12-20(21-15(24)7-4-8-16(21)25)28-19-10-2-1-9-17(19)26-22(28)27-18/h1-12,20H,(H,26,27) |
InChI Key |
FATMWMDOSSDTEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC(=CC=C4)Br)C5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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